molecular formula C8H8ClNO2 B1353946 2-Chloro-1,3-dimethyl-5-nitrobenzene CAS No. 38560-96-2

2-Chloro-1,3-dimethyl-5-nitrobenzene

Cat. No. B1353946
CAS RN: 38560-96-2
M. Wt: 185.61 g/mol
InChI Key: XOTLSEJRAUKAPO-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO2 . It has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with two methyl groups, a nitro group, and a chlorine atom . The exact spatial configuration can be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene include a molecular weight of 185.61, and it has a density of 1.3±0.1 g/cm3 . More specific properties like melting point and boiling point are not provided in the sources.

Scientific Research Applications

  • Chemical Synthesis

    • Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene is used in the field of chemical synthesis .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .
  • Synthesis of Indole Derivatives

    • Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .
  • Aerobic Oxidation of Aromatic Anilines

    • Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .
  • Synthesis of 1-Hydroxybenzotriazole Derivatives

    • Application : Although not directly related to 2-Chloro-1,3-dimethyl-5-nitrobenzene, 1-Chloro-2-nitrobenzene, a similar compound, has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .
  • Reaction with Dinitrogen Pentoxide

    • Application : Again, while not directly related to 2-Chloro-1,3-dimethyl-5-nitrobenzene, 1-Chloro-2-nitrobenzene has been used in reactions with dinitrogen pentoxide .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .
  • Commercial Use as Explosives
    • Application : Nitro compounds, such as 2-Chloro-1,3-dimethyl-5-nitrobenzene, are used commercially as explosives due to the considerable energies and rapid rates of their reactions .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the application are not specified in the source .

Safety And Hazards

Handling 2-Chloro-1,3-dimethyl-5-nitrobenzene requires precautions. It is harmful by inhalation, in contact with skin, and if swallowed. Personal protective equipment should be used, and dust formation should be avoided .

properties

IUPAC Name

2-chloro-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTLSEJRAUKAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432807
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dimethyl-5-nitrobenzene

CAS RN

38560-96-2
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Cc1cc([N+](=O)[O-])cc(C)c1OS(=O)(=O)C(F)(F)F
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate (4.06 kg, 13.6 mol) is dissolved in anhydrous N-methylpyrrolidinone (42 L) and to this solution is added anhydrous lithium chloride (900 g) all at once. The internal temperature is raised to 120° at which time the color changes to a dark golden brown. After 10 hours at this temperature the color of the solution is dark brown. The reaction is then cooled to 5° and diluted with cold water (5°, 21 L) at such a rate as to keep the temperature below 15°. After the addition is complete the mixture is stirred for 1 hour at 5°. The product is collected by filtration and washed with water (4×1 L). This dark brown solid is dissolved in t-butyl methyl ether (42 L) and stirred first with charcoal and then anhydrous magnesium sulfate (10 pounds). After filtration the solvents are removed in vacuo (40°, 3 Torr) to obtain a tan solid which is dried in vacuo (25°, 3 Torr) for 2 days to obtain 4-chloro-3,5-dimethylnitrobenzene, m.p. 101°-105°.
Name
4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
Quantity
4.06 kg
Type
reactant
Reaction Step One
Quantity
42 L
Type
solvent
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
21 L
Type
solvent
Reaction Step Three

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